molecular formula C17H20N2O2S B5401518 N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide

N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide

Cat. No.: B5401518
M. Wt: 316.4 g/mol
InChI Key: PVCMDMGPSDVSFJ-UHFFFAOYSA-N
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Description

N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide (MMT) is a chemical compound that has been used extensively in scientific research due to its unique properties. MMT is a member of the malonamide family, which is known for its ability to form complexes with metal ions.

Mechanism of Action

The mechanism of action of N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide is not well understood. However, it is believed that this compound forms complexes with metal ions by coordinating with the metal center through its carbonyl and thienyl groups. The resulting complexes have unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and does not have any significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide in lab experiments is its ability to form complexes with metal ions. This allows for the study of metal-ligand interactions and the synthesis of metal-organic frameworks. However, the use of this compound in experiments can be limited by its low solubility in water and its tendency to form aggregates.

Future Directions

There are several future directions for the study of N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide. One area of research is the development of new ligands based on the structure of this compound. These ligands could have improved properties and be used in a wider range of applications. Another area of research is the study of this compound complexes for their potential use in catalysis and separation applications. Additionally, the use of this compound in the synthesis of metal-organic frameworks and coordination polymers could be further explored.

Synthesis Methods

The synthesis of N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide involves the reaction of N-methyl-m-toluidine with 3-methyl-2-thiophenecarboxaldehyde in the presence of malonic acid. The reaction is catalyzed by acetic anhydride and produces this compound as a yellow solid. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide has been used extensively in scientific research due to its ability to form complexes with metal ions. These complexes have been studied for their potential use in catalysis, separation, and sensing applications. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Properties

IUPAC Name

N'-methyl-N-(4-methylphenyl)-N'-[(3-methylthiophen-2-yl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-4-6-14(7-5-12)18-16(20)10-17(21)19(3)11-15-13(2)8-9-22-15/h4-9H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCMDMGPSDVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)N(C)CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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